
1,1,3-Trichloro-2,2-dimethoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trichloro-2,2-dimethoxypropane: is an organic compound with the molecular formula C5H9Cl3O2. It is a chlorinated derivative of dimethoxypropane and is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Trichloro-2,2-dimethoxypropane can be synthesized through the chlorination of 2,2-dimethoxypropane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The crude product is then purified through distillation and other separation techniques to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Trichloro-2,2-dimethoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Reduction Reactions: Products include partially or fully dechlorinated compounds.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
1,1,3-Trichloro-2,2-dimethoxypropane has several applications in scientific research:
Biology: The compound is used in studies involving chlorinated organic compounds and their effects on biological systems.
Medicine: Research is conducted to explore its potential use in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1,3-trichloro-2,2-dimethoxypropane involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. The compound can also form intermediates such as carbocations or radicals, which participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1,3-Dichloro-2,2-dimethoxypropane: This compound has two chlorine atoms instead of three and exhibits different reactivity and applications.
1,1,1-Trichloro-2,2-dimethoxypropane: This is a structural isomer with different chlorine atom positions, leading to variations in chemical behavior.
2,2-Dimethoxypropane: The non-chlorinated parent compound used as a starting material for the synthesis of chlorinated derivatives.
Uniqueness: 1,1,3-Trichloro-2,2-dimethoxypropane is unique due to its specific chlorination pattern, which imparts distinct reactivity and properties. Its ability to undergo selective substitution and reduction reactions makes it valuable in various chemical processes.
Properties
CAS No. |
57858-33-0 |
|---|---|
Molecular Formula |
C5H9Cl3O2 |
Molecular Weight |
207.48 g/mol |
IUPAC Name |
1,1,3-trichloro-2,2-dimethoxypropane |
InChI |
InChI=1S/C5H9Cl3O2/c1-9-5(3-6,10-2)4(7)8/h4H,3H2,1-2H3 |
InChI Key |
XKXMAJOVTLUKHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCl)(C(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


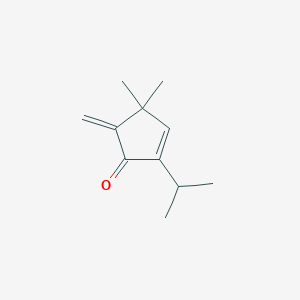
![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)
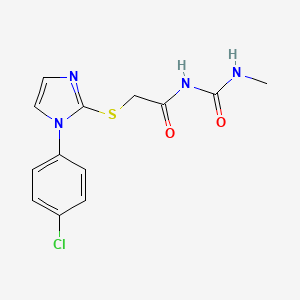
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)

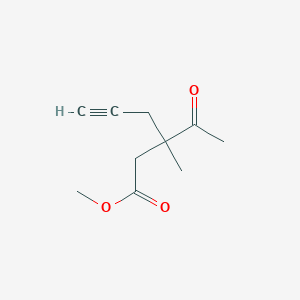
![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)
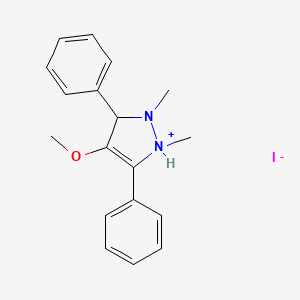
![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)
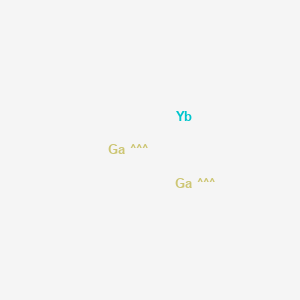
![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)


